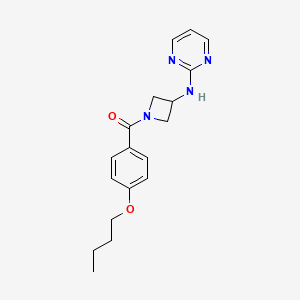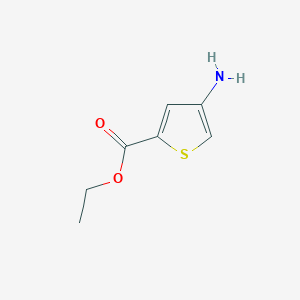
Ethyl 4-aminothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It belongs to the class of 2-aminothiazoles , which have gained prominence in medicinal chemistry due to their diverse therapeutic roles. These roles include antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .
Synthesis Analysis
The synthesis of Ethyl 4-aminothiophene-2-carboxylate involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it typically proceeds through a series of chemical transformations. Researchers have explored various synthetic pathways, including green methodologies, multicomponent reactions, and catalyzed approaches .
Molecular Structure Analysis
The molecular structure of This compound consists of a thiophene ring with an amino group (NH₂) and an ethyl ester (COOCH₂CH₃) substituent. The presence of the amino group makes it a potential pharmacophore for biological activity .
Wissenschaftliche Forschungsanwendungen
Gewald Synthesis
- One-Pot Gewald Reaction : A study by Tormyshev et al. (2006) discusses the synthesis of 2-aminothiophene-3-carboxylates, including derivatives of ethyl 4-aminothiophene-2-carboxylate. This process, known as the Gewald reaction, involves using aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur, demonstrating the compound's importance in organic synthesis (Tormyshev et al., 2006).
Antimicrobial Activity
- Novel 2-Aminothiophene Derivatives : Prasad et al. (2017) synthesized new derivatives of ethyl 2-amino-4-phenylthiophene-3-carboxylate and evaluated their antimicrobial properties. This indicates the potential of this compound in developing drugs with antimicrobial efficacy (Prasad et al., 2017).
Dyeing Application
- Use in Dyeing Polyester Fibres : Iyun et al. (2015) explored the use of ethyl-2-aminothiophene derivatives in the synthesis of disperse dyes for dyeing polyester fibers. This study highlights the application of these compounds in the textile industry (Iyun et al., 2015).
Synthesis Methodology
- Synthesis of Ethyl 3-Aminothiophene-2-Carboxylate : Fang (2011) developed a practical method for synthesizing ethyl 3-aminothiophene-2-carboxylate, demonstrating the compound's relevance in chemical synthesis and production (Fang, 2011).
Fluorescence Property
- Fluorescence Studies : Guo Pusheng (2009) investigated the fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, showing the compound's potential in fluorescence-based applications (Guo Pusheng, 2009).
Eigenschaften
IUPAC Name |
ethyl 4-aminothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOPRNBFYSIVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

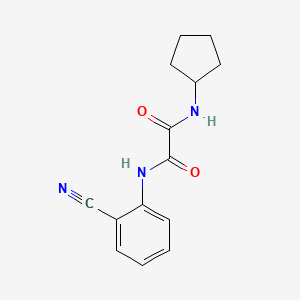


![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2704205.png)
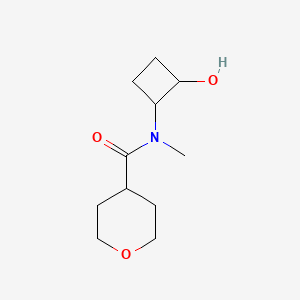


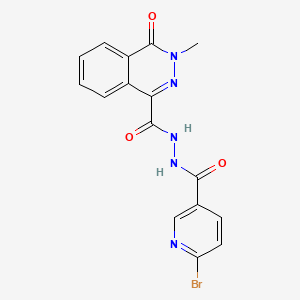

![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)
